(2S,4S)-1-benzyloxycarbonyl-4-hydroxy-2-methyl-pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, which is a five-membered lactam, and is substituted with a benzyloxycarbonyl group, a hydroxyl group, and a carboxylic acid group. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Carboxylation: The carboxylic acid group is typically introduced through a carboxylation reaction, which can involve the use of carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Benzyl chloroformate, triethylamine
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxyl group
Reduction: Formation of an alcohol from the carboxylic acid group
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2S,4S)-1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,4S)-1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The benzyloxycarbonyl group may play a role in binding to enzyme active sites, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid: Lacks the benzyloxycarbonyl group, making it less versatile in synthetic applications.
(2S,4S)-1-[(methoxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid: Contains a methoxycarbonyl group instead of a benzyloxycarbonyl group, which may affect its reactivity and binding properties.
Uniqueness
(2S,4S)-1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid is unique due to the presence of the benzyloxycarbonyl group, which provides additional functionality and versatility in chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H17NO5 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(2S,4S)-4-hydroxy-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c1-14(12(17)18)7-11(16)8-15(14)13(19)20-9-10-5-3-2-4-6-10/h2-6,11,16H,7-9H2,1H3,(H,17,18)/t11-,14-/m0/s1 |
InChI Key |
FHOUWOVYDRADDP-FZMZJTMJSA-N |
Isomeric SMILES |
C[C@]1(C[C@@H](CN1C(=O)OCC2=CC=CC=C2)O)C(=O)O |
Canonical SMILES |
CC1(CC(CN1C(=O)OCC2=CC=CC=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.